3-(2,4-Dichlorobenzoyl)-4-methylpyridine
Overview
Description
Scientific Research Applications
Hydrogen Bonded Supramolecular Structures
The compound 3-(2,4-Dichlorobenzoyl)-4-methylpyridine and its derivatives show remarkable applications in the formation of hydrogen-bonded supramolecular structures. Studies indicate that various molecular salts formed with this compound exhibit organic salt characteristics, with proton transfer to the pyridine nitrogen of the 2-amino-4-methylpyridine moiety. The structures formed adopt supramolecular [R22(8)] heterosynthons, connected via N–H···O hydrogen bonds, forming supramolecular chains in most of the salts. These structures are stabilized by extensive classical hydrogen bonds and other noncovalent interactions, displaying 1D–3D framework structures due to the synergistic effect of various non-covalent interactions (Khalib et al., 2014).
Crystal Structure and Synthesis Applications
3-(2,4-Dichlorobenzoyl)-4-methylpyridine has been utilized in the synthesis of complex compounds. A particular instance involves the synthesis of a novel compound through specific reactions, resulting in a dimer linked by intermolecular hydrogen bonds, as observed in the crystal structure determined by X-ray diffraction. The structure exhibits unique features such as hydrogen bonding between specific nitrogen and oxygen atoms, indicating the compound's relevance in synthesis and structure elucidation (Xia, 2001).
Separation and Purification in Medicinal and Pesticide Intermediates
Compounds related to 3-(2,4-Dichlorobenzoyl)-4-methylpyridine, like 2-Chloro-5-trichloromethylpyridine, are essential intermediates in various medicines and pesticides. The methodologies used in the separation and purification of these compounds, such as extraction, distillation, and column chromatography, highlight the compound's significance in the pharmaceutical and agricultural sectors. The high purity levels achieved, surpassing 99%, underline the efficiency of these methods and the importance of these compounds in producing high-quality products (Li, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,4-dichlorophenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-4-5-16-7-11(8)13(17)10-3-2-9(14)6-12(10)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIIHEGBCGICQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorobenzoyl)-4-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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